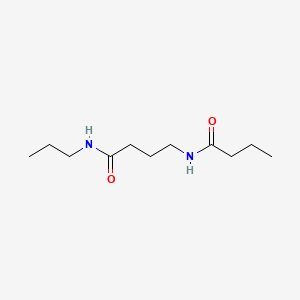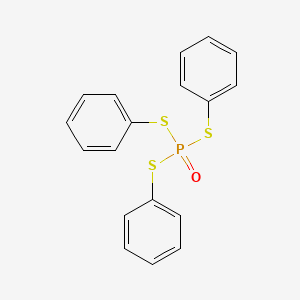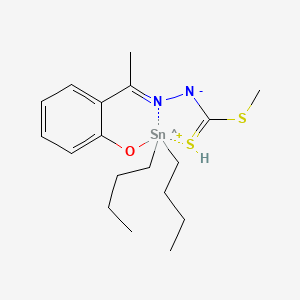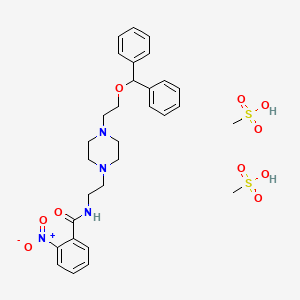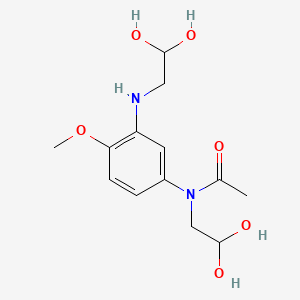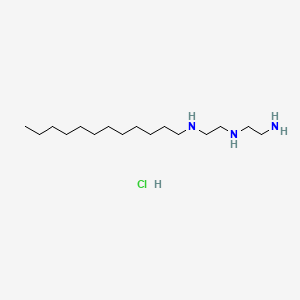
N-(2-Aminoethyl)-N'-dodecylethylenediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which includes a long dodecyl chain and an ethylenediamine backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride typically involves the reaction of dodecylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Ethylenediamine→N-(2-Aminoethyl)-N’-dodecylethylenediamine
The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or distillation, to remove impurities and obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of cell membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride involves its interaction with biological membranes and proteins. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the ethylenediamine backbone can interact with various molecular targets, including enzymes and receptors, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- 2-Aminoethylmethacrylamide hydrochloride
Uniqueness
N-(2-Aminoethyl)-N’-dodecylethylenediamine hydrochloride is unique due to its long dodecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long chain enhances its ability to interact with lipid membranes and makes it a valuable surfactant and emulsifier in various applications.
Propriétés
Numéro CAS |
93803-03-3 |
|---|---|
Formule moléculaire |
C16H38ClN3 |
Poids moléculaire |
307.9 g/mol |
Nom IUPAC |
N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17;/h18-19H,2-17H2,1H3;1H |
Clé InChI |
MFQWONBMTHRYKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCNCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


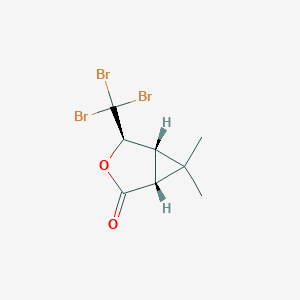
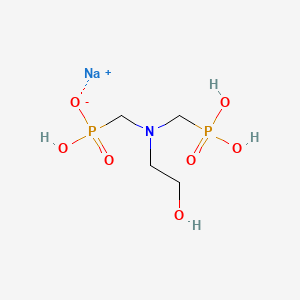
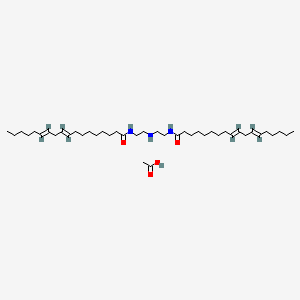
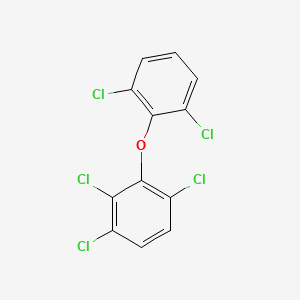

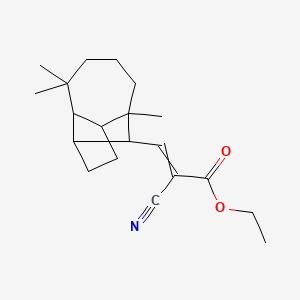
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
